molecular formula C27H18N2O5 B11663113 methyl 4-({[2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

methyl 4-({[2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

Cat. No.: B11663113
M. Wt: 450.4 g/mol
InChI Key: LCJCJIJQQHMPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the nickel-catalyzed cross-coupling of 2-methoxynaphthalene with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate . The reaction is carried out under an argon atmosphere with toluene as the solvent, and the mixture is refluxed at 130°C. The resulting product is then purified through various techniques such as washing, drying, and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biochemical processes. The presence of aromatic rings and functional groups enhances its ability to form stable interactions with target molecules, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE stands out due to its combination of a naphthalene moiety and an isoindole structure. This unique arrangement imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H18N2O5

Molecular Weight

450.4 g/mol

IUPAC Name

methyl 4-[(2-naphthalen-1-yl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C27H18N2O5/c1-34-27(33)17-9-12-19(13-10-17)28-24(30)18-11-14-21-22(15-18)26(32)29(25(21)31)23-8-4-6-16-5-2-3-7-20(16)23/h2-15H,1H3,(H,28,30)

InChI Key

LCJCJIJQQHMPJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.